2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid
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Overview
Description
The compound “2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid” is a chemical compound with the molecular formula C13H16O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the indene skeleton, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, indanones, which are structurally similar, can undergo various reactions. For example, they can be prepared by the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 204.26 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Organic Synthesis and Chemical Reactions Research on compounds structurally related to 2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid often focuses on their synthesis, chemical reactions, and potential as intermediates in the preparation of more complex molecules. For instance, studies have explored the reactivity of related dihydro-indenyl compounds in multi-component reactions, leading to the formation of complex molecules with potential applications in drug development and materials science. Such research underscores the importance of these compounds in facilitating the synthesis of new chemical entities with diverse functional properties (Mukovoz et al., 2015).
Medicinal Chemistry Applications The structural motifs found in compounds like this compound are of interest in medicinal chemistry for their potential biological activities. Research has been conducted on the synthesis and evaluation of similar compounds as anti-inflammatory agents, showcasing their potential to act as non-steroidal anti-inflammatory drugs (NSAIDs) without the typical gastrointestinal side effects associated with traditional NSAIDs. This research highlights the potential therapeutic applications of these compounds in treating inflammation and pain with reduced risk of side effects (Sharma & Ray, 2007).
Properties
IUPAC Name |
2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-8-4-3-5-11-10(7-12(14)15)6-9(2)13(8)11/h3-5,9-10H,6-7H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTMWQOSBHGQJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC(=C12)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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